5-(Aminomethyl)pyrazin-2-aminedihydrochloride
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Overview
Description
5-(Aminomethyl)pyrazin-2-aminedihydrochloride is a chemical compound with the molecular formula C5H10Cl2N4. It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)pyrazin-2-aminedihydrochloride typically involves the reaction of pyrazine derivatives with aminomethyl groups. One common method includes the hydrogenation of 2-chloro-5-nitrapyrin in the presence of a hydrogenation catalyst . The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-purity starting materials and catalysts is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)pyrazin-2-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated derivatives, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce various aminomethyl derivatives .
Scientific Research Applications
5-(Aminomethyl)pyrazin-2-aminedihydrochloride is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research into its potential therapeutic applications, including antimicrobial and anticancer properties, is ongoing.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)pyrazin-2-aminedihydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways involved in energy production and signal transduction .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share a similar pyrazine core and exhibit comparable chemical reactivity.
2-Aminopyrimidine Derivatives: These compounds also contain nitrogen heterocycles and are used in similar research applications
Uniqueness
5-(Aminomethyl)pyrazin-2-aminedihydrochloride is unique due to its specific aminomethyl substitution, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized heterocyclic compounds and in various biochemical studies .
Properties
Molecular Formula |
C5H10Cl2N4 |
---|---|
Molecular Weight |
197.06 g/mol |
IUPAC Name |
5-(aminomethyl)pyrazin-2-amine;dihydrochloride |
InChI |
InChI=1S/C5H8N4.2ClH/c6-1-4-2-9-5(7)3-8-4;;/h2-3H,1,6H2,(H2,7,9);2*1H |
InChI Key |
KPCHVTKJEOTDRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)N)CN.Cl.Cl |
Origin of Product |
United States |
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